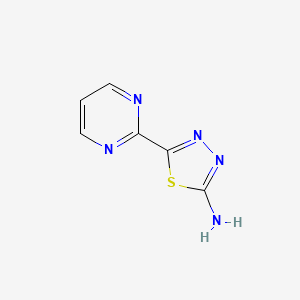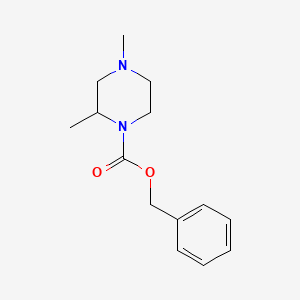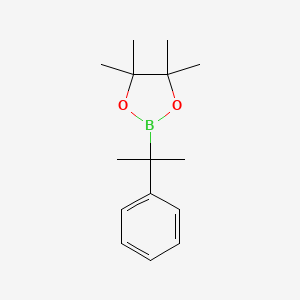![molecular formula C11H11BrClN3O B13701493 7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13701493.png)
7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family This compound is characterized by the presence of bromine, chlorine, and butyl groups attached to the pyrido[2,3-b]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyrido[2,3-b]pyrazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Chlorination: The chlorination step involves the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom.
Butylation: The butyl group is introduced through an alkylation reaction using butyl halides in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction reactions can be employed to remove the halogen atoms or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation reactions can produce oxides or hydroxylated compounds.
Scientific Research Applications
7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-3-chloropyrido[2,3-b]pyrazine: This compound shares the pyrido[2,3-b]pyrazine core but lacks the butyl group.
7-Bromo-1H-pyrrolo[3,2-c]pyridine: Another related compound with a different heterocyclic structure.
7-Bromo-4-chloropyrido[3,2-d]pyrimidine: A similar compound with a pyrimidine ring instead of a pyrazine ring.
Uniqueness
7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and butyl groups provides a distinct set of properties that can be exploited in various applications.
Properties
Molecular Formula |
C11H11BrClN3O |
|---|---|
Molecular Weight |
316.58 g/mol |
IUPAC Name |
7-bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C11H11BrClN3O/c1-2-3-4-16-8-5-7(12)6-14-10(8)15-9(13)11(16)17/h5-6H,2-4H2,1H3 |
InChI Key |
NFKNUYHDLLZVDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(N=CC(=C2)Br)N=C(C1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


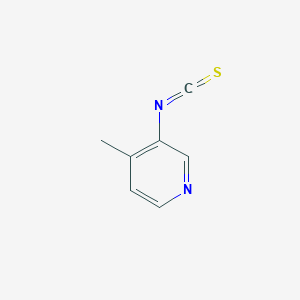
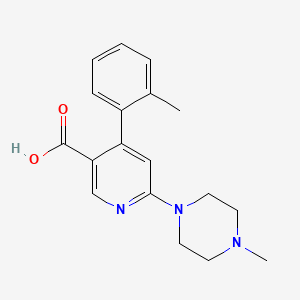
![3-[4-Bromo-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13701421.png)
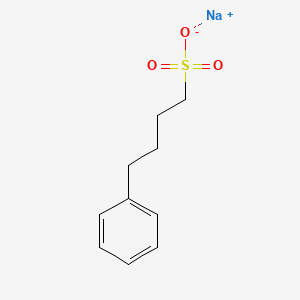

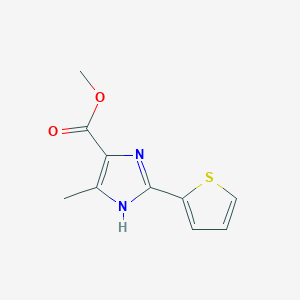
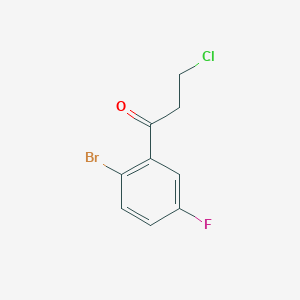
![2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate](/img/structure/B13701454.png)
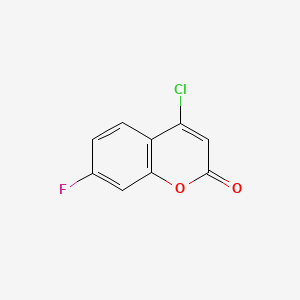
![[(2R,3R,4S,5S)-3-(Benzoyloxy)-4-fluoro-5-hydroxytetrahydrofuran-2-yl]methyl Benzoate](/img/structure/B13701460.png)
